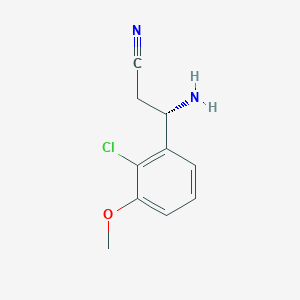
N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine is a chemical compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to an indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine typically involves the reaction of 4-chloroaniline with 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-Chlorophenyl)acetamide
Comparison: N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group on an indazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it different from other similar compounds. For example, N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide lacks the indazole ring, which may result in different reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H9ClF3N3 |
|---|---|
Poids moléculaire |
311.69 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H9ClF3N3/c15-9-2-4-10(5-3-9)19-13-11-6-1-8(14(16,17)18)7-12(11)20-21-13/h1-7H,(H2,19,20,21) |
Clé InChI |
OPLSBZPFTJOKSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NNC3=C2C=CC(=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
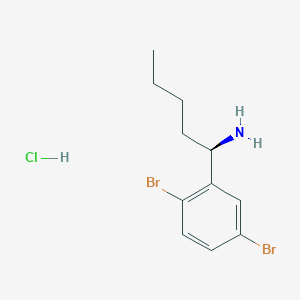
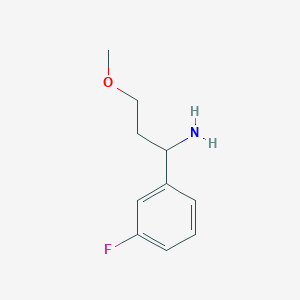
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
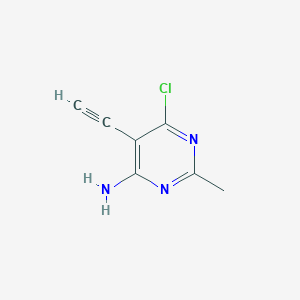
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
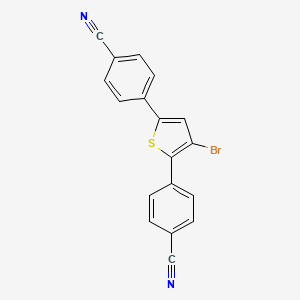
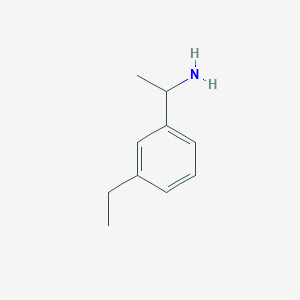



![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
